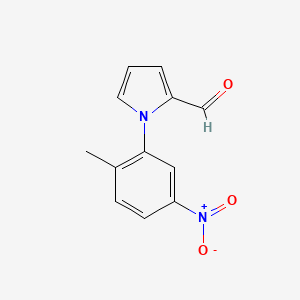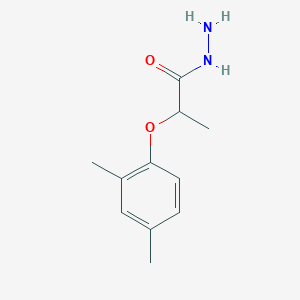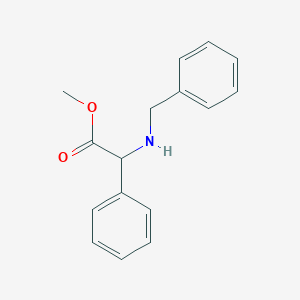![molecular formula C10H9N3O3 B1274065 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 774183-58-3](/img/structure/B1274065.png)
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of pyrazolopyrimidine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and reactivity of structurally related compounds, which can be informative for understanding the chemistry of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Synthesis Analysis
The synthesis of related compounds involves the fusion of 4-aryl-2,4-dioxobutanoic acids or their methyl esters with 1H-tetrazol-5-amine and aromatic aldehydes. For example, the reaction of methyl 2,4-dioxopentanoate with 1H-tetrazol-5-amine and 2-fluorobenzaldehyde in boiling acetic acid yielded a methyl ester of a tetrazolopyrimidine derivative . This method could potentially be adapted for the synthesis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by a fused ring system that includes a pyrazole ring joined to a pyrimidine ring. The specific substituents at various positions on the ring system can significantly influence the compound's electronic and steric properties, which in turn affect its reactivity and potential biological activity. The exact structure of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid would include acetyl and methyl groups at the 6 and 7 positions, respectively, which could be analyzed using spectroscopic methods such as NMR and X-ray crystallography.
Chemical Reactions Analysis
The reactivity of pyrazolopyrimidine derivatives can vary depending on the substituents present. For instance, the reaction of a cyclopropapyrazolopyrimidine derivative with N-methylaniline resulted in ring transformation and the formation of several products, including pyrazolylpyrrole and pyrazolylpyridone . This suggests that the compound of interest, 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, may also undergo interesting chemical transformations when reacted with nucleophiles or under certain conditions, which could be explored in further studies.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are not directly reported in the provided papers, we can infer that the compound would likely exhibit properties typical of acylated pyrazolopyrimidines. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the carboxylic acid group, and the ability to form esters and amides through reactions at the carboxylic acid site. The presence of the acetyl group could also influence the acidity of the carboxylic acid and the overall stability of the compound.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives are primarily studied for their synthesis and chemical properties. Gein et al. (2007) synthesized various derivatives of 6-acetyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and their methyl esters by fusing 4-aryl-2,4-dioxobutanoic acids with 1H-tetrazol-5-amine and aromatic aldehydes (Gein, Gein, Tsyplyakova, & Panova, 2007). Danagulyan et al. (2005, 2011) explored the recyclization of condensed carbethoxypyrimidines and reported the formation of 6-acetyl-7-hydroxypyrazolo[1,5-a]pyrimidines under specific conditions (Danagulyan et al., 2005), (Danagulyan et al., 2011).
Antimicrobial Activity
Several studies have been conducted to evaluate the antimicrobial properties of derivatives of 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. For instance, Gein et al. (2009, 2010) synthesized various compounds, such as methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, and assessed their antimicrobial activity (Gein et al., 2009), (Gein et al., 2010).
Application in Green Chemistry
Maleki et al. (2017) demonstrated the use of a novel cellulose-based Ag-loaded magnetic bionanocomposite catalyst for the green synthesis of tetrazolo[1,5-a]pyrimidines, highlighting the compound's role in eco-friendly chemical processes (Maleki et al., 2017).
Structural Analysis and Framework
Research by Portilla et al. (2006) focused on the structural aspects of pyrazolo[1,5-a]pyrimidine derivatives, revealing insights into their molecular framework and hydrogen bonding patterns (Portilla et al., 2006).
Organometallic Complexes
Studies by Ruisi et al. (2010) synthesized triorganotin(IV) complexes with 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, evaluating their antimicrobial activity and characterizing them through spectroscopic techniques (Ruisi et al., 2010).
Propriétés
IUPAC Name |
6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-5-7(6(2)14)3-11-9-8(10(15)16)4-12-13(5)9/h3-4H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPZQUIJNFLLJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C(=O)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388072 |
Source


|
| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
774183-58-3 |
Source


|
| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


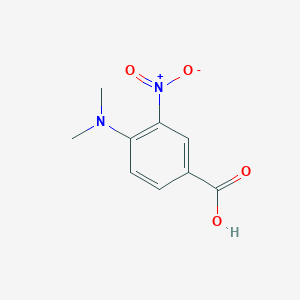





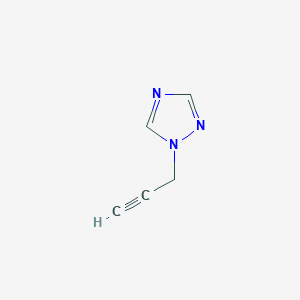

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)
